

AF 594 NHS Ester: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: AF 594 NHS ester

Cat. No.: B15556368

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This guide provides an in-depth overview of **AF 594 NHS Ester**, a bright, photostable, red-fluorescent dye widely utilized in life sciences. Structurally identical or equivalent to Alexa Fluor™ 594, this amine-reactive probe is a cornerstone for labeling proteins, antibodies, and amine-modified oligonucleotides.^{[1][2][3][4]} Its high quantum yield, robust photostability, and insensitivity to pH over a wide range make it an exceptional choice for demanding applications such as fluorescence microscopy, flow cytometry, and immunofluorescence.^{[1][4][5][6]}

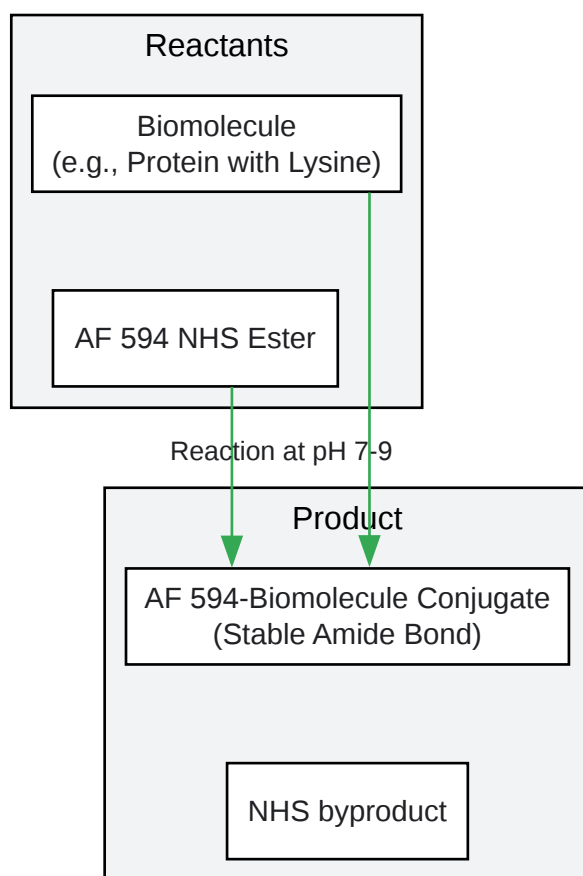
Core Spectral and Physicochemical Properties

The performance of a fluorophore is defined by its spectral characteristics and physical properties. AF 594 is engineered for brightness and stability, ensuring reliable performance in various biological applications.^{[4][7]} It is readily water-soluble and its fluorescence remains consistent across a broad pH range of 4 to 10.^{[5][6][8][9]}

Property	Value	Source(s)
Excitation Maximum (λ_{ex})	586 - 594 nm	[1][2][9][10]
Emission Maximum (λ_{em})	613 - 618 nm	[1][2][9][10]
Molar Extinction Coefficient (ϵ)	80,000 - 105,000 M ⁻¹ cm ⁻¹	[9][10][11][12]
Fluorescence Quantum Yield (Φ)	0.66 - 0.77	[10][13][14]
Reactive Group	N-Hydroxysuccinimidyl (NHS) Ester	[4][9][11]
Reactivity Target	Primary Amines (-NH ₂)	[4][9][11]
pH Stability	Stable fluorescence from pH 4-10	[4][5][6][9]
Spectrally Similar Dyes	Alexa Fluor™ 594, Texas Red™, DyLight 594	[7][9][11]

Chemical Reactivity and Labeling Workflow

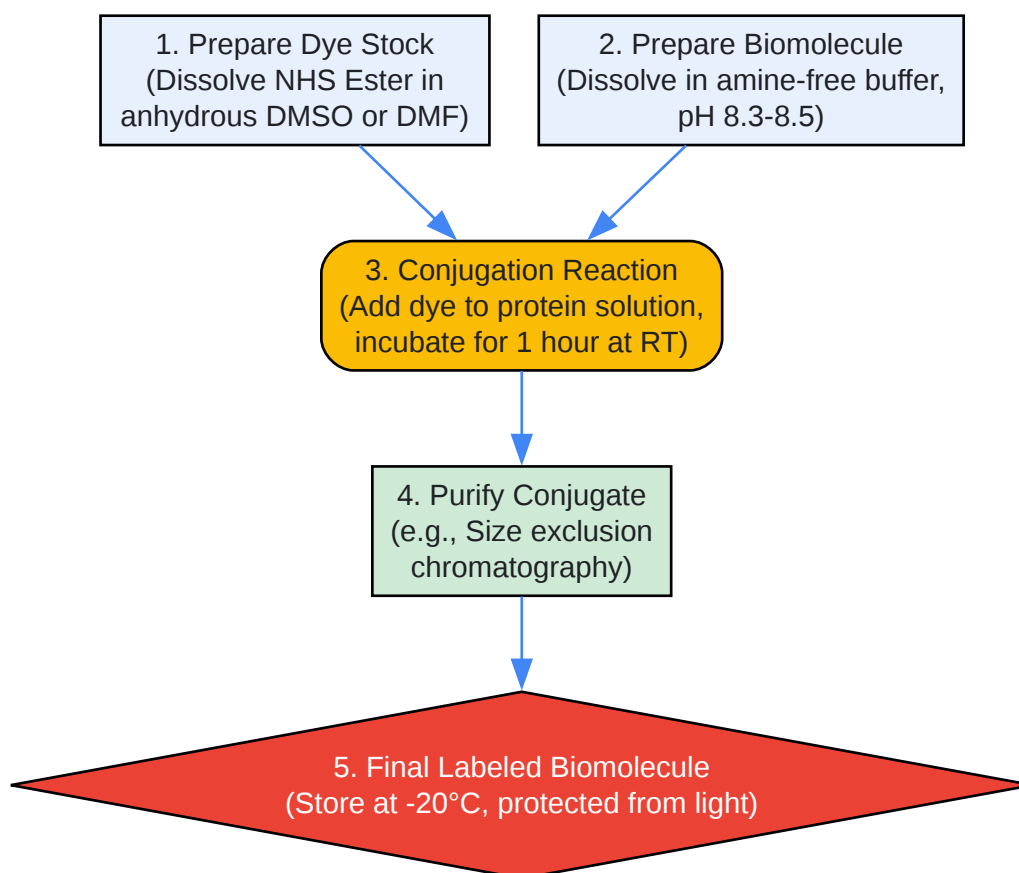
The N-hydroxysuccinimidyl (NHS) ester is the most common reactive group for targeting primary amines on biomolecules.[11] The reaction occurs efficiently at a slightly alkaline pH (7-9), where the primary amine group is deprotonated and acts as a strong nucleophile.[4][7] This reaction forms a highly stable, covalent amide bond, permanently conjugating the AF 594 dye to the target molecule.



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Caption: Reaction of **AF 594 NHS Ester** with a primary amine.

The general workflow for labeling proteins or other biomolecules involves preparing the reagents, carrying out the conjugation reaction, and purifying the final labeled product to remove any unconjugated dye.



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